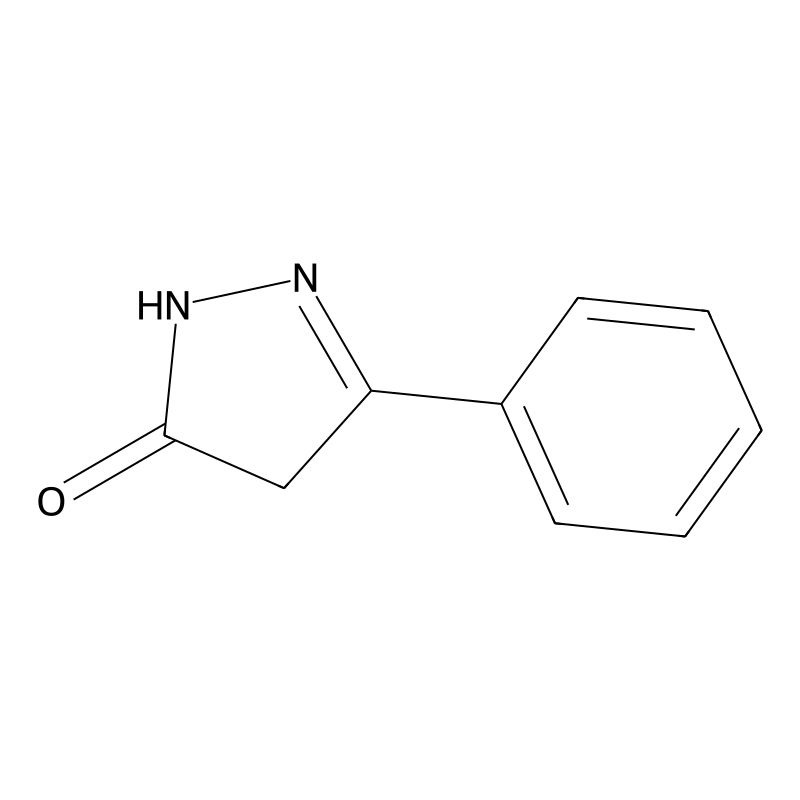

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis:

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one serves as a valuable building block in organic synthesis for the preparation of diverse heterocyclic compounds. Its reactive ketone group and the presence of the nitrogen atoms in the pyrazole ring enable various functionalization reactions, allowing the creation of complex molecular structures. Research has explored its application in synthesizing various pyrazole derivatives with potential biological activities, such as anticonvulsant and anti-inflammatory properties [].

Reference Standard in Pharmaceutical Testing:

Due to its structural similarity to certain pharmaceutical agents, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one finds use as a reference standard in quality control processes for drugs. Its presence can be detected and quantified using analytical techniques like chromatography and spectroscopy, aiding in ensuring the purity and integrity of pharmaceutical products [].

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound characterized by its pyrazolone structure. Its molecular formula is with a molecular weight of approximately 160.17 g/mol. The compound features a phenyl group attached to a 3H-pyrazol-3-one moiety, which contributes to its chemical properties and biological activities. It is often recognized for its potential applications in medicinal chemistry and as a ligand in coordination chemistry.

- Condensation Reactions: It can react with aldehydes or ketones to form various substituted derivatives.

- Metal Complexation: The compound can form complexes with transition metals, such as copper(II), leading to the formation of coordination compounds that exhibit distinct properties compared to the free ligand .

- Hydrazone Formation: Reaction with hydrazones can yield more complex structures, expanding its synthetic utility in organic chemistry.

Research indicates that 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.

- Antimicrobial Activity: Some studies suggest that its derivatives possess antimicrobial properties, making them candidates for pharmaceutical applications .

- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Several methods have been developed for synthesizing 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one:

- Condensation of Hydrazine and Ketones: This method involves the reaction of phenyl hydrazine with suitable ketones under acidic conditions.

- Cyclization Reactions: Starting from appropriate precursors such as β-keto esters and hydrazines can lead to the formation of the pyrazolone structure through cyclization reactions.

- Diazo Coupling Reactions: This method employs diazo compounds to introduce substituents at the 5-position of the pyrazolone ring.

The applications of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one span various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as analgesics and anti-inflammatory agents.

- Coordination Chemistry: As a ligand, it forms complexes with metals, which are useful in catalysis and materials science.

- Agricultural Chemicals: Some derivatives may have applications in agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one focus on its behavior in biological systems and its interaction with other molecules:

- Protein Binding Studies: Evaluating how the compound interacts with proteins can provide insights into its mechanism of action and efficacy as a drug candidate.

- Metabolic Stability: Understanding how the compound is metabolized in biological systems helps predict its pharmacokinetic properties.

- Synergistic Effects: Studies have shown that combining this compound with other agents may enhance its therapeutic effects, indicating potential for combination therapies .

Several compounds share structural similarities with 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 5-Methyl-2-phenyloxazole | Pyrazolone | Exhibits strong antioxidant activity |

| Norphenazone | Pyrazolone | Known for analgesic properties |

| 1-Pyridinylpyrazole | Pyrazole | Exhibits antimicrobial activity |

| 1-Acetylpyrazole | Pyrazole | Used in synthesizing various drugs |

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific phenyl substitution and resulting biological activities, making it a valuable compound in medicinal chemistry and coordination chemistry.

Early Synthesis and Discovery

The pyrazolone scaffold emerged in the late 19th century with the pioneering work of Ludwig Knorr, who synthesized phenazone (antipyrine) in the 1880s through the condensation of phenylhydrazine and ethyl acetoacetate. While 5-phenyl-2,4-dihydro-3H-pyrazol-3-one itself was not isolated until later, its structural framework shares similarities with early pyrazolone derivatives. The synthesis of 3-phenyl-5-pyrazolone, a closely related compound, was achieved by Curtius in 1883 via the reaction of phenylhydrazine with ethyl benzoylacetate. These foundational methods laid the groundwork for modern synthetic approaches to aryl-substituted pyrazolones.

Classification

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, a subclass of azoles distinguished by their lactam-like structure. Pyrazolones are classified based on substituent positions:

- 1-Pyrazolones: Substituents at N-1 (e.g., phenazone).

- 3-Pyrazolones: Substituents at N-3 (e.g., 5-phenyl-2,4-dihydro-3H-pyrazol-3-one).

- 4-Pyrazolones: Substituents at C-4.

This compound is further categorized as a 3-aryl-5-pyrazolone due to the phenyl group at position 5 and the ketonic oxygen at position 3.

The solubility characteristics of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one are governed by its molecular structure, which contains both hydrophobic and hydrophilic components. The compound exhibits limited aqueous solubility due to its predominantly organic nature, with the phenyl group contributing significantly to its hydrophobic character [1] [2] [3].

The pyrazolone ring system contains polar nitrogen atoms and a carbonyl group, which provide sites for hydrogen bonding with water molecules. However, the overall solubility is restricted by the presence of the large phenyl substituent at the 5-position. The compound demonstrates enhanced solubility in organic solvents such as ethanol, dimethyl sulfoxide, and other polar organic media [3].

| Solvent Type | Solubility | Comments |

|---|---|---|

| Water | Limited | Restricted by hydrophobic phenyl group |

| Ethanol | Moderate to good | Enhanced by hydrogen bonding |

| DMSO | Good | Excellent polar aprotic solvent |

| Chloroform | Good | Organic solvent compatibility |

| Petroleum ether | Poor | Insufficient polarity |

The compound's solubility profile is typical of pyrazolone derivatives, where the balance between hydrophilic heteroatoms and hydrophobic aromatic systems determines the overall dissolution behavior [5] [6].

Melting and Boiling Points

The thermal properties of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 437.2°C at 760 mmHg [1], which is characteristic of compounds with strong intermolecular forces and aromatic stabilization.

The melting point data for the specific compound 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one was not explicitly available in the sources. However, related pyrazolone derivatives with similar structures show melting points in the range of 126-215°C [7] [8] [9]. The flash point is reported as 218.2°C [1], indicating the compound's thermal stability under normal handling conditions.

| Thermal Property | Value | Conditions |

|---|---|---|

| Boiling Point | 437.2°C | 760 mmHg |

| Flash Point | 218.2°C | Standard conditions |

| Melting Point | Not available | - |

The high boiling point suggests strong intermolecular interactions, likely involving hydrogen bonding between the pyrazolone rings and π-π stacking interactions between the phenyl groups [1] [2].

Density and Physical State

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one exists as a solid at room temperature with a density of 1.206 g/cm³ [1] [2] [3]. The compound typically presents as a crystalline solid, consistent with its molecular structure and intermolecular interactions.

The physical state characteristics include:

| Physical Property | Value | Description |

|---|---|---|

| Physical State | Solid | Crystalline form |

| Density | 1.206 g/cm³ | At standard conditions |

| Molecular Weight | 160.17 g/mol | Calculated from C₉H₈N₂O |

| Appearance | Crystalline solid | Typical for pyrazolones |

The crystalline nature of the compound is attributed to the planar pyrazolone ring system and the ability of the phenyl substituent to participate in π-π stacking interactions. The density value of 1.206 g/cm³ is within the expected range for organic compounds containing aromatic rings and heteroatoms [1] [10] [3].

Acid-Base Properties

The acid-base properties of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one are influenced by its pyrazolone structure, which can exhibit both weakly basic and weakly acidic characteristics through tautomeric equilibria.

The compound demonstrates weak basicity due to the nitrogen atoms in the pyrazole ring, which can accept protons under acidic conditions. The pyrazolone system also exhibits weak acidity through the enolic tautomer, where the hydroxyl group can donate protons in basic media [5] [11].

| Acid-Base Parameter | Characteristic | Implications |

|---|---|---|

| Ionization Behavior | Weakly basic | Can accept protons in acidic conditions |

| pKa Value | Not determined | Important for solubility predictions |

| Tautomerism | Keto-enol equilibrium | Affects chemical reactivity |

| pH Sensitivity | Stable in neutral pH | Storage considerations |

| Salt Formation | Possible with acids | Potential for derivatives |

The tautomeric equilibrium between the keto and enol forms contributes to the compound's chemical versatility. The keto form predominates under normal conditions, while the enol form becomes more significant under basic conditions, affecting the compound's reactivity and interactions [5] [11].

Stability Parameters

The stability of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one under various conditions is crucial for its handling, storage, and applications. The compound demonstrates good thermal stability at room temperature, making it suitable for normal laboratory and industrial handling [2] [3] [12].

| Stability Type | Assessment | Recommendations |

|---|---|---|

| Thermal Stability | Stable at room temperature | Store at room temperature |

| Light Stability | Requires protection | Store in dark containers |

| Moisture Stability | Requires dry conditions | Keep in dry environment |

| Air Stability | Stable under normal conditions | No special precautions |

| Storage Stability | Stable for extended periods | Sealed containers recommended |

| Chemical Stability | Stable in neutral conditions | Avoid strong acids/bases |

The compound exhibits moderate light sensitivity, typical of compounds containing aromatic chromophores. Protection from direct sunlight and UV radiation is recommended for long-term storage [2] [3]. The moisture sensitivity is limited, but storage in dry conditions is preferred to prevent potential hydrolysis or decomposition reactions.

Long-term storage stability is excellent when the compound is kept in sealed containers at room temperature, away from light and moisture. The crystalline form contributes to its stability by providing a organized molecular arrangement that resists decomposition [2] [3] [12].

Vapor Pressure and Refractive Index

The vapor pressure and refractive index of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one provide important information about its physical behavior and optical properties.

The compound exhibits a refractive index of 1.588 [1], which is characteristic of organic compounds containing aromatic rings and heteroatoms. This value indicates the compound's ability to bend light and is important for optical applications and analytical characterization.

| Optical/Vapor Property | Value | Significance |

|---|---|---|

| Refractive Index | 1.588 | Optical characterization |

| Vapor Pressure | Not available | Volatility assessment |

| LogP | 1.78230 | Lipophilicity measure |

The vapor pressure data for 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one was not specifically available in the sources. However, based on the compound's high boiling point (437.2°C) and solid state at room temperature, it can be inferred that the vapor pressure is relatively low under normal conditions [1].

The LogP value of 1.78230 indicates moderate lipophilicity, suggesting the compound has balanced hydrophobic and hydrophilic characteristics. This property is important for predicting biological activity, membrane permeability, and solubility behavior in different solvent systems [1] [3].